molecular formula C6H9NS2 B12569252 3,5,6-Trimethyl-1,2,4-dithiazine CAS No. 199480-76-7

3,5,6-Trimethyl-1,2,4-dithiazine

Cat. No.: B12569252
CAS No.: 199480-76-7
M. Wt: 159.3 g/mol
InChI Key: ANSAGYXPJLLLHG-UHFFFAOYSA-N
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Description

3,5,6-Trimethyl-1,2,4-dithiazine is a heterocyclic compound with the molecular formula C6H13NS2 It is known for its unique structure, which includes two sulfur atoms and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,6-Trimethyl-1,2,4-dithiazine can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with ammonia and hydrogen sulfide. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethyl-1,2,4-dithiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5,6-Trimethyl-1,2,4-dithiazine involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and interactions with biological molecules. It can form covalent bonds with proteins and enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3,5-dithiazine: Another dithiazine compound with similar structural features but different reactivity and applications.

    Thialdine: A related compound with similar sulfur-containing ring structures.

Uniqueness

3,5,6-Trimethyl-1,2,4-dithiazine is unique due to its specific arrangement of methyl groups and the presence of both sulfur and nitrogen atoms in its ring structure.

Properties

CAS No.

199480-76-7

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

3,5,6-trimethyl-1,2,4-dithiazine

InChI

InChI=1S/C6H9NS2/c1-4-5(2)8-9-6(3)7-4/h1-3H3

InChI Key

ANSAGYXPJLLLHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SSC(=N1)C)C

Origin of Product

United States

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